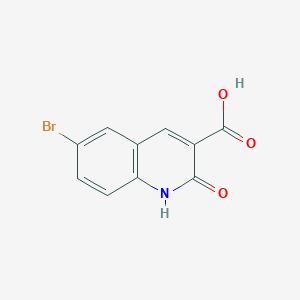

6-Bromo-2-hydroxyquinoline-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-2-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO3/c11-6-1-2-8-5(3-6)4-7(10(14)15)9(13)12-8/h1-4H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCKXWRUKYZZMQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(C(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10603127 | |

| Record name | 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10603127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99465-06-2 | |

| Record name | 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10603127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-2-hydroxyquinoline-3-carboxylic Acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-2-hydroxyquinoline-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data in published literature, this document outlines a plausible synthetic pathway based on established chemical principles and details relevant protocols for its characterization and biological evaluation.

Chemical Identity and Properties

This compound (CAS No. 99465-06-2) is a derivative of the quinoline scaffold, a privileged structure in drug discovery.[1] The molecule exists in tautomeric equilibrium with its keto form, 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.[2] This tautomerism can influence its chemical reactivity and biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 99465-06-2 | [3][4] |

| Molecular Formula | C₁₀H₆BrNO₃ | [3][5] |

| Molecular Weight | 268.07 g/mol | [3][5] |

| IUPAC Name | This compound | N/A |

| Alternative Name | 6-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | [2] |

| Melting Point | Not available in literature. To be determined experimentally. | N/A |

| Solubility | Not available in literature. To be determined experimentally. | N/A |

| pKa | Not available in literature. To be determined experimentally. | N/A |

Proposed Synthesis Workflow

A two-step synthetic route is proposed, starting from commercially available 2-hydroxyquinoline. The workflow involves an electrophilic bromination followed by a regioselective carboxylation.

Experimental Protocols

Synthesis

Protocol 3.1.1: Synthesis of 6-Bromo-2-hydroxyquinoline (Intermediate)

This protocol is adapted from a known procedure for the bromination of 2-hydroxyquinoline.[6]

-

Materials:

-

2-Hydroxyquinoline

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

-

Procedure:

-

Dissolve 2-hydroxyquinoline (1.0 eq.) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1.0-1.1 eq.) in glacial acetic acid dropwise to the cooled solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the precipitate, wash thoroughly with cold water to remove excess acid, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 6-bromo-2-hydroxyquinoline.

-

Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

-

Protocol 3.1.2: Synthesis of this compound (Target Compound)

This is a proposed protocol based on the Kolbe-Schmitt reaction, which requires optimization.

-

Materials:

-

6-Bromo-2-hydroxyquinoline

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Carbon Dioxide (CO₂) gas

-

Hydrochloric Acid (HCl)

-

High-pressure autoclave

-

-

Procedure:

-

In a glass liner for the autoclave, dissolve 6-bromo-2-hydroxyquinoline (1.0 eq.) in an aqueous solution of NaOH (2.0-3.0 eq.).

-

Gently heat the solution under reduced pressure to evaporate the water and form the dry sodium salt (sodium 6-bromo-2-quinolinate).

-

Place the liner containing the dry salt into a high-pressure autoclave.

-

Seal the autoclave, purge with nitrogen, and then pressurize with carbon dioxide to 5-10 atm.

-

Heat the autoclave to 120-150 °C with vigorous stirring for 6-12 hours.

-

After cooling the reactor to room temperature, carefully vent the excess CO₂.

-

Dissolve the solid residue in hot water and filter to remove any unreacted starting material.

-

Cool the filtrate in an ice bath and acidify with concentrated HCl to a pH of 2-3 to precipitate the carboxylic acid product.

-

Filter the precipitate, wash with cold water until the washings are neutral, and dry under vacuum.

-

Purify the crude product by recrystallization.

-

Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

-

Biological Evaluation

Quinoline-3-carboxylic acids have been identified as potential inhibitors of protein kinase CK2, an important target in cancer therapy.[7] The following protocol outlines a typical in vitro assay to evaluate this activity.

Protocol 3.2.1: In Vitro Protein Kinase CK2 Inhibition Assay

-

Materials:

-

Recombinant human protein kinase CK2

-

Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)

-

ATP, [γ-³²P]ATP or fluorescently labeled ATP analog

-

Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)

-

This compound (dissolved in DMSO)

-

Known CK2 inhibitor (e.g., TBB) as a positive control

-

96-well plates

-

Scintillation counter or fluorescence plate reader

-

-

Procedure:

-

Prepare a serial dilution of the test compound and the positive control in DMSO.

-

In a 96-well plate, add the assay buffer, the peptide substrate, and the diluted test compound or control.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP (or fluorescent ATP analog) and the recombinant CK2 enzyme.

-

Incubate the plate at 30 °C for a specified period (e.g., 10-30 minutes).

-

Terminate the reaction (e.g., by adding phosphoric acid).

-

Spot the reaction mixture onto phosphocellulose paper or use a binding plate to capture the phosphorylated substrate.

-

Wash away the unreacted radiolabeled/fluorescent ATP.

-

Quantify the amount of incorporated phosphate using a scintillation counter or a fluorescence reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Potential Mechanism of Action

The inhibition of protein kinase CK2 by small molecules often involves competitive binding at the ATP-binding site. As a potential inhibitor, this compound could interfere with the phosphotransfer reaction, thereby modulating downstream signaling pathways involved in cell proliferation, survival, and apoptosis.

Conclusion

This compound represents a molecule with significant potential for further investigation in drug discovery, particularly in oncology. This guide provides a robust, albeit proposed, framework for its synthesis and a clear path for evaluating its biological activity against relevant targets like protein kinase CK2. The detailed protocols serve as a valuable resource for researchers aiming to explore the therapeutic promise of this and related quinoline scaffolds. Experimental validation of the proposed synthesis and comprehensive characterization of the compound's properties are critical next steps.

References

- 1. prepchem.com [prepchem.com]

- 2. Page loading... [guidechem.com]

- 3. 6-Bromo-2-hydroxyquinoline [synhet.com]

- 4. 6-Bromoquinoline-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. appretech.com [appretech.com]

- 6. scbt.com [scbt.com]

- 7. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Bromo-2-hydroxyquinoline-3-carboxylic acid: From Discovery to Modern Applications

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Published: December 27, 2025

Abstract

6-Bromo-2-hydroxyquinoline-3-carboxylic acid, a halogenated derivative of the quinoline scaffold, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its discovery, historical synthesis, and evolving significance in medicinal chemistry. While detailed biological data on this specific molecule remains emergent, this document consolidates available information on its synthesis, physicochemical properties, and the therapeutic potential of structurally related compounds, offering a valuable resource for researchers in drug discovery and development.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of biological activities. The incorporation of various functional groups onto the quinoline backbone allows for the fine-tuning of their pharmacological properties. The 2-hydroxyquinoline-3-carboxylic acid moiety, in particular, has been a focal point for the development of novel therapeutic agents, demonstrating potential in areas such as anticancer and anti-inflammatory research. The introduction of a bromine atom at the 6-position is a strategic modification intended to enhance lipophilicity and potentially improve cell membrane permeability and target engagement.

Discovery and Historical Synthesis

The journey of this compound begins with the foundational work on its parent structure, 6-bromo-2-hydroxyquinoline. The initial synthesis of this precursor was reported in 1965 by G. Paolo and M. Gianlorenzo. Their method involved the treatment of 2-hydroxyquinoline with bromine in acetic acid. This seminal work laid the groundwork for the subsequent derivatization and exploration of this class of compounds.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its application in research and development. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 99465-06-2 | [1][2] |

| Molecular Formula | C₁₀H₆BrNO₃ | [1][2] |

| Molecular Weight | 268.06 g/mol | [1][2] |

| Appearance | Solid | |

| Purity | ≥98% (commercially available) | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives typically follows a multi-step pathway. Below are generalized experimental protocols based on the synthesis of structurally similar compounds.

General Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carboxylic Acids

A common route to this class of compounds involves the reaction of an appropriately substituted 2-aminobenzaldehyde or related precursor with a malonic acid derivative, followed by cyclization.

dot

Experimental Protocol:

-

Condensation: A substituted 2-aminobenzaldehyde is reacted with a diethyl malonate derivative in the presence of a base such as piperidine. The reaction mixture is typically heated to facilitate the condensation.

-

Cyclization and Hydrolysis: The intermediate product undergoes cyclization, often through thermal means or acid catalysis. Subsequent hydrolysis of the ester group yields the final carboxylic acid.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the pure 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivative.

Potential Biological Activity and Therapeutic Applications

While specific biological data for this compound is limited in publicly accessible literature, the broader class of quinoline-3-carboxylic acids and their 2-oxo derivatives has been investigated for various therapeutic applications.

Enzyme Inhibition

Derivatives of 3-quinoline carboxylic acid have been studied as inhibitors of protein kinase CK2, an enzyme implicated in cancer cell proliferation and survival.[3] A 2016 study synthesized and evaluated a series of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives as CK2 inhibitors, with some compounds exhibiting IC₅₀ values in the micromolar range.[3][4] The general structure of these inhibitors suggests that the 6-bromo derivative could also possess inhibitory activity against this or other kinases.

dot

Anticancer Potential

The 6-bromo substitution on the quinolinone scaffold is a feature found in compounds with demonstrated anticancer activity.[5] Structurally related 6-bromo quinazoline derivatives have shown potent antiproliferative effects against various cancer cell lines. The bromine atom is thought to increase the lipophilicity of the molecule, which may lead to better cell penetration and target interaction. Furthermore, some 6-substituted indolylquinolinones have been identified as potent inhibitors of Checkpoint Kinase 1 (Chek1), a key enzyme in the DNA damage response pathway, suggesting a potential avenue for the therapeutic application of this compound in oncology.[5]

Future Directions

The existing body of research on quinoline derivatives provides a strong rationale for the further investigation of this compound. Future research should focus on:

-

Definitive Synthesis and Characterization: Publication of a detailed, modern synthesis protocol and comprehensive characterization data, including X-ray crystallography.

-

Biological Screening: A broad-based biological screening of the compound against a panel of cancer cell lines and a diverse set of kinases and other enzymes to identify potential therapeutic targets.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of derivatives to establish a clear understanding of the structure-activity relationships and to optimize potency and selectivity.

-

Mechanism of Action Studies: In-depth studies to elucidate the precise molecular mechanism(s) of action for any identified biological activities.

Conclusion

This compound stands as a molecule of interest at the intersection of established synthetic chemistry and the ongoing quest for novel therapeutic agents. While its own biological profile is yet to be fully elucidated, the rich history of the quinoline scaffold and the demonstrated activity of closely related compounds provide a compelling foundation for its continued exploration. This technical guide serves as a consolidated resource to encourage and facilitate further research into this promising compound.

References

In-Depth Technical Guide: Characterization of 6-Bromo-2-hydroxyquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectral characterization, and potential biological activities of 6-Bromo-2-hydroxyquinoline-3-carboxylic acid. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed methodologies and data to support further investigation of this compound.

Compound Identification

This compound , also known by its tautomeric name, 6-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid , is a halogenated quinoline derivative. The presence of the bromine atom and the carboxylic acid group on the quinolin-2-one core suggests its potential as a scaffold in medicinal chemistry.

| Identifier | Value |

| CAS Number | 99465-06-2[1] |

| Molecular Formula | C₁₀H₆BrNO₃[1] |

| Molecular Weight | 268.06 g/mol [1] |

| Synonyms | 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid |

Synthesis Protocols

A plausible synthetic approach involves the reaction of a substituted aniline with a malonic acid derivative. The Gould-Jacobs reaction, for instance, utilizes an aniline and an alkoxymethylenemalonate ester, which undergo condensation followed by thermal cyclization to form the quinoline ring system.[2][6][7] Subsequent hydrolysis of the resulting ester would yield the desired carboxylic acid.

A potential synthetic workflow is outlined below:

Experimental Protocol (Hypothetical, based on Gould-Jacobs Reaction):

-

Condensation: 4-Bromoaniline is reacted with diethyl ethoxymethylenemalonate. The mixture is heated to facilitate the condensation reaction and the removal of ethanol, leading to the formation of the anilidomethylenemalonate intermediate.

-

Thermal Cyclization: The intermediate is heated at high temperatures (typically in a high-boiling solvent like diphenyl ether) to induce intramolecular cyclization, forming the quinoline ring and yielding Ethyl 6-bromo-2-hydroxyquinoline-3-carboxylate.

-

Hydrolysis: The resulting ester is then subjected to hydrolysis, for example, by refluxing with an aqueous solution of sodium hydroxide.

-

Acidification and Isolation: The reaction mixture is cooled and then acidified with a strong acid, such as hydrochloric acid, to precipitate the final product, this compound. The solid product can then be collected by filtration, washed, and dried.

Physicochemical and Spectral Characterization

Detailed experimental data for the physicochemical properties and spectral analysis of this compound are not extensively reported in the scientific literature. However, based on its structure and data from commercial suppliers, the following characteristics can be anticipated.

Physicochemical Properties

| Property | Value |

| Purity | ≥98% (as reported by some suppliers) |

| Appearance | Solid (predicted) |

| Melting Point | Not reported |

| Solubility | Not reported |

Spectral Data (Predicted)

While experimentally obtained spectra are not available, predicted spectral data can provide valuable insights for characterization.

1H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups.

13C NMR Spectroscopy (Predicted): The carbon NMR spectrum would display resonances for the ten carbon atoms of the quinoline core, including the carbonyl carbon of the carboxylic acid and the carbon atoms bonded to bromine and the hydroxyl group.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum of a carboxylic acid is typically characterized by a very broad O-H stretching band from approximately 3500 to 2500 cm⁻¹.[8] A strong carbonyl (C=O) stretching absorption is expected in the region of 1730-1700 cm⁻¹ for saturated acids, and 1710-1680 cm⁻¹ for aromatic acids due to conjugation.[8] Additionally, a C-O stretching peak is anticipated between 1320 and 1210 cm⁻¹.[8]

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern of carboxylic acids often involves the loss of the hydroxyl group (M-17) and the carboxylic acid group (M-45).[9]

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is limited, the broader class of bromo-substituted quinolines and hydroxyquinoline derivatives has demonstrated significant potential in antimicrobial and anticancer research.[10][11][12][13]

Anticancer Activity

Numerous studies have reported the cytotoxic effects of bromo-substituted quinolines against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and colon (HT29) cancers.[10][11] The presence of a bromine atom can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and interact with intracellular targets.[10]

One of the proposed mechanisms of action for some quinoline derivatives is the inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair.[11] Inhibition of this enzyme can lead to DNA damage and ultimately trigger apoptosis in cancer cells.

References

- 1. scbt.com [scbt.com]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. iipseries.org [iipseries.org]

- 4. Knorr Quinoline Synthesis [drugfuture.com]

- 5. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. globalresearchonline.net [globalresearchonline.net]

An In-Depth Spectroscopic Guide to 6-Bromo-2-hydroxyquinoline-3-carboxylic Acid for Researchers and Drug Development Professionals

An authoritative guide on the spectroscopic properties of 6-Bromo-2-hydroxyquinoline-3-carboxylic acid, presenting a comprehensive analysis of its spectral data for researchers, scientists, and professionals in drug development. This document provides a detailed overview of the compound's spectroscopic characteristics, methodologies for its analysis, and a plausible synthetic route.

Introduction

This compound (C₁₀H₆BrNO₃, Molar Mass: 268.06 g/mol ) is a halogenated quinoline derivative with potential applications in medicinal chemistry and pharmaceutical research.[1] The quinoline scaffold is a prominent heterocyclic motif found in a wide array of biologically active compounds. The introduction of a bromine atom, a hydroxyl group, and a carboxylic acid moiety to the quinoline core is expected to modulate its physicochemical and pharmacological properties. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and further investigation into its potential as a therapeutic agent. This technical guide provides a detailed compilation of its spectroscopic data and the experimental protocols for acquiring such data.

Spectroscopic Data

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

¹H NMR (Proton NMR): The proton NMR spectrum is anticipated to reveal signals corresponding to the aromatic protons on the quinoline ring system, as well as exchangeable protons from the hydroxyl and carboxylic acid groups. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups and the electron-donating effect of the hydroxyl group.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | ~8.5 - 8.7 | s |

| H-5 | ~8.0 - 8.2 | d |

| H-7 | ~7.7 - 7.9 | dd |

| H-8 | ~7.5 - 7.7 | d |

| OH | Broad, variable | s |

| COOH | Broad, variable | s |

Note: Expected values are based on theoretical predictions and data from analogous structures. The exact chemical shifts and coupling constants would need to be confirmed by experimental data. s = singlet, d = doublet, dd = doublet of doublets.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their chemical environment.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~165 - 175 |

| C-2 (C-OH) | ~160 - 165 |

| Aromatic C-Br | ~115 - 125 |

| Other Aromatic C | ~110 - 150 |

| C-3 | ~105 - 115 |

| C-4 | ~140 - 150 |

| Quaternary Aromatic C | ~120 - 145 |

Note: These are predicted chemical shift ranges based on known values for similar functional groups and quinoline systems.[4][5]

Table 2: Fourier-Transform Infrared (FT-IR) Spectroscopic Data

The FT-IR spectrum is expected to show characteristic absorption bands for the O-H, C=O, C=C, and C-Br functional groups present in the molecule.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |

| O-H Stretch (Phenolic) | 3500 - 3200 | Broad, Medium |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | Strong |

| C=C Stretch (Aromatic) | 1620 - 1450 | Medium to Strong |

| C-O Stretch | 1320 - 1210 | Strong |

| C-Br Stretch | 700 - 500 | Medium |

Note: The broadness of the O-H stretching bands is due to hydrogen bonding.[6]

Table 3: Mass Spectrometry (MS) Data

Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern with two major peaks of nearly equal intensity for the molecular ion, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

| Ion | Expected m/z | Notes |

| [M]⁺ (with ⁷⁹Br) | 267 | Molecular ion |

| [M]⁺ (with ⁸¹Br) | 269 | Isotopic molecular ion |

| [M-H₂O]⁺ | 249/251 | Loss of water |

| [M-COOH]⁺ | 222/224 | Loss of the carboxyl group |

Note: The m/z values correspond to the most abundant isotopes. The fragmentation pattern may vary depending on the ionization technique used.[7]

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopic Data

The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, is expected to show absorption bands characteristic of the quinoline chromophore.

| Solvent | λmax (nm) | Notes |

| Ethanol/Methanol | ~250-270, ~320-340 | π → π* transitions of the aromatic system |

Note: The exact absorption maxima and molar absorptivity would need to be determined experimentally.

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol

A plausible synthetic route to this compound involves the Gould-Jacobs reaction. This method is widely used for the synthesis of quinolines.

Step 1: Synthesis of Diethyl 2-((4-bromophenyl)amino)maleate A mixture of 4-bromoaniline and diethyl acetylenedicarboxylate is heated, often without a solvent or in a high-boiling solvent like diphenyl ether.

Step 2: Cyclization to Ethyl 6-bromo-2-hydroxyquinoline-3-carboxylate The intermediate from Step 1 is heated at a high temperature (typically ~250 °C) in a high-boiling solvent such as Dowtherm A to effect cyclization.

Step 3: Hydrolysis to this compound The resulting ester is hydrolyzed to the carboxylic acid by heating with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by acidification.

A related synthesis for a similar compound, 6-bromo-2-hydroxyquinoline, involves the treatment of 2-hydroxyquinoline with bromine in acetic acid.[8]

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in less polar solvents).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. A spectral width of 0-15 ppm is typically sufficient. The number of scans should be adjusted to obtain an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. A greater number of scans will be required compared to the ¹H NMR spectrum to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation using a chromatographic technique such as liquid chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a suitable technique for this polar molecule.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined using a mass analyzer (e.g., quadrupole, time-of-flight).

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

-

Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-800 nm. A blank spectrum of the solvent should be recorded and used as a baseline.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. The presented data, compiled from available resources and theoretical predictions, serves as a valuable reference for researchers in the fields of medicinal chemistry, organic synthesis, and drug discovery. The detailed experimental protocols offer practical guidance for the synthesis and characterization of this and related quinoline derivatives. Further experimental validation is necessary to confirm the precise spectroscopic parameters of this compound.

References

- 1. scbt.com [scbt.com]

- 2. 6-BROMO-2-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID (99465-06-2) 1H NMR spectrum [chemicalbook.com]

- 3. 6-Bromoquinoline-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. organic mass spectrometry analysis m/z values for ions database data table formula structure accurate ion isotopic masses isomers isotopic m/z ion ratios for chlorine & bromine containing organic compounds [docbrown.info]

- 8. prepchem.com [prepchem.com]

Unveiling the Therapeutic Potential of 6-Bromo-2-hydroxyquinoline-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a broad spectrum of biological activities. The strategic substitution on the quinoline ring system allows for the fine-tuning of their pharmacological properties. This technical guide focuses on the biological activity of a specific derivative, 6-Bromo-2-hydroxyquinoline-3-carboxylic acid. While direct experimental data for this exact molecule is limited in publicly available literature, this document consolidates and extrapolates information from structurally related compounds to provide a comprehensive overview of its potential therapeutic applications, with a primary focus on its inferred anticancer and anti-inflammatory activities. The presence of a bromine atom at the C6 position, a hydroxyl group at the C2 position, and a carboxylic acid moiety at the C3 position suggests a molecule with significant potential for biological interactions.

Inferred Biological Activities and Quantitative Data

Based on the analysis of structurally similar quinoline derivatives, this compound is predicted to exhibit significant anticancer and anti-inflammatory properties. The bromine substitution is known to enhance lipophilicity, potentially increasing cell membrane permeability and target engagement. The quinoline-3-carboxylic acid moiety is a well-established pharmacophore implicated in various enzyme inhibitions.

Anticancer Activity

Bromo-substituted quinoline and quinazoline derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. The primary mechanism is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as dihydroorotate dehydrogenase (DHODH), DNA gyrase, and topoisomerase IV.

Below is a summary of the cytotoxic activity of structurally related compounds against various cancer cell lines. This data provides a benchmark for the potential efficacy of this compound.

| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) |

| 6-Bromoquinazoline Derivatives | Compound 5b (meta-fluoro substituted) | MCF-7 (Breast) | 0.53 - 1.95 |

| SW480 (Colon) | Not Specified | ||

| Quinoline Carboxylic Acid Derivatives | Quinoline-3-carboxylic acid | MCF-7 (Breast) | Remarkable Growth Inhibition |

| 1,2-dihydro-2-oxo-4-quinoline carboxylic acids | MCF-7 (Breast) | Remarkable Growth Inhibition | |

| 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative | Molecule P6 | MLLr leukemic cell lines | Potent Inhibitory Activity |

| Quinoline-based DHODH Inhibitors | Analogue 41 | HCT116 (Colon) | 9.71 ± 1.4 (nM) |

| Analogue 43 | HCT116 (Colon) | 26.2 ± 1.8 (nM) |

Note: The data presented is for structurally related compounds and should be considered as indicative of the potential activity of this compound.

Potential Mechanisms of Action

The biological activity of quinoline carboxylic acids is often mediated through the inhibition of critical cellular enzymes.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. Cancer cells, with their high proliferation rate, are particularly dependent on this pathway. Inhibition of DHODH leads to the depletion of pyrimidine pools, arresting cell growth. The carboxylic acid group of quinoline derivatives is crucial for binding to the active site of DHODH.[1][2][3][4][5]

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Quinolone carboxylic acids are well-known for their antibacterial activity, which stems from their ability to inhibit DNA gyrase and topoisomerase IV.[6][7][8][9][10] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. The carboxylic acid at the C-3 position is a key structural feature for this activity.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for evaluating the biological activity of this compound. These protocols are based on standard procedures used for similar quinoline derivatives.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12][13][14][15]

Materials:

-

Cancer cell lines (e.g., MCF-7, SW480, HCT116)

-

Culture medium (e.g., DMEM or RPMI-1640) with 10% FBS

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DHODH.[1][2][3][4][5]

Materials:

-

Recombinant human DHODH enzyme

-

Dihydroorotate (substrate)

-

Decylubiquinone (electron acceptor)

-

2,6-dichloroindophenol (DCIP, indicator)

-

Assay buffer (e.g., Tris-HCl with detergent)

-

This compound

-

96-well plates

-

Spectrophotometer

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing the assay buffer, DHODH enzyme, and decylubiquinone.

-

Compound Addition: Add varying concentrations of this compound to the wells.

-

Initiate Reaction: Start the reaction by adding dihydroorotate and DCIP.

-

Kinetic Measurement: Immediately measure the decrease in absorbance of DCIP at 600 nm over time.

-

Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 value for DHODH inhibition.

Conclusion and Future Directions

While direct experimental validation is pending, the structural features of this compound strongly suggest its potential as a bioactive molecule with significant anticancer and anti-inflammatory properties. The compiled data from related compounds provides a solid foundation for initiating a comprehensive biological evaluation of this specific molecule.

Future research should focus on:

-

Synthesis and Characterization: Efficient synthesis of this compound and thorough characterization of its physicochemical properties.

-

In Vitro Screening: Systematic evaluation of its cytotoxic activity against a broad panel of cancer cell lines and its inhibitory effects on key enzymes like DHODH, DNA gyrase, and topoisomerases.

-

Anti-inflammatory Assays: Investigation of its ability to modulate inflammatory pathways in relevant cellular models.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to establish a clear SAR and optimize the lead compound for improved potency and selectivity.

The exploration of this compound and its derivatives holds considerable promise for the development of novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase (Journal Article) | OSTI.GOV [osti.gov]

- 5. citeab.com [citeab.com]

- 6. mdpi.com [mdpi.com]

- 7. Testing potential gyrase inhibitors of bacterial DNA gyrase: a comparison of the supercoiling inhibition assay and "cleavable complex" assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. texaschildrens.org [texaschildrens.org]

- 15. MTT assay protocol | Abcam [abcam.com]

An In-depth Technical Guide to 6-Bromo-2-hydroxyquinoline-3-carboxylic acid

CAS Number: 99465-06-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-2-hydroxyquinoline-3-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry. This document consolidates available data on its chemical properties, proposes a viable synthesis route, and explores its potential biological activities based on structurally related compounds. Detailed experimental protocols for biological screening and visualizations of key processes are included to support further research and development.

Core Chemical and Physical Properties

This compound is a quinoline derivative characterized by a bromine substituent at the 6-position, a hydroxyl group at the 2-position, and a carboxylic acid at the 3-position. The presence of these functional groups makes it an attractive scaffold for further chemical modification and a candidate for biological activity studies.[1][2]

| Property | Value | Source |

| CAS Number | 99465-06-2 | [2] |

| Molecular Formula | C₁₀H₆BrNO₃ | [2] |

| Molecular Weight | 268.06 g/mol | [2] |

| Predicted Boiling Point | 481.6 ± 45.0 °C | ChemicalBook |

| Predicted Density | 1.804 g/cm³ | ChemicalBook |

Synthesis Protocol

Proposed Synthesis via Knorr Quinoline Synthesis

This proposed two-step synthesis starts from the commercially available 4-bromoaniline and diethyl malonate.

Step 1: Synthesis of Diethyl (4-bromophenylamino)malonate

-

In a round-bottom flask, dissolve 4-bromoaniline (1 equivalent) in a suitable solvent such as ethanol.

-

Add diethyl malonate (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield diethyl (4-bromophenylamino)malonate.

Step 2: Cyclization to this compound

-

Add the purified diethyl (4-bromophenylamino)malonate from Step 1 to a high-boiling point solvent such as Dowtherm A.

-

Heat the mixture to a high temperature (typically 240-260 °C) to induce cyclization. The reaction should be monitored by TLC.

-

After the cyclization is complete, cool the reaction mixture. The product is expected to precipitate out of the solution.

-

Collect the solid by filtration and wash with a suitable solvent like hexane to remove the high-boiling point solvent.

-

The resulting ester is then subjected to hydrolysis. Suspend the crude ester in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide).

-

Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Collect the precipitate by filtration, wash with water, and dry to obtain this compound.

Potential Biological Activities and Mechanism of Action

While specific biological data for this compound is limited, the quinoline scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities. Structurally related bromo-substituted quinolinone and quinazoline derivatives have demonstrated significant potential in oncology.

Anticancer Activity

Bromo-substituted quinolinone derivatives have shown potent antiproliferative effects against various cancer cell lines. The bromine atom at the C6 position is thought to enhance the lipophilicity of the molecule, which may improve its ability to cross cell membranes and interact with intracellular targets. Furthermore, some 6-substituted indolylquinolinones have been identified as potent inhibitors of Checkpoint Kinase 1 (Chek1), a critical enzyme in the DNA damage response pathway. Inhibition of Chek1 can make cancer cells more susceptible to DNA-damaging agents, highlighting the potential of these compounds in combination cancer therapies.[4]

Derivatives of the quinolinone core have also been shown to inhibit other kinases, such as DNA-dependent protein kinase (DNA-PK), another key component of the DNA damage repair pathway. Inhibition of DNA-PK can lead to increased cancer cell death.[4]

The following table summarizes the in vitro anticancer activity of some structurally related brominated quinoline derivatives. It is important to note that this data is not for this compound itself but for related compounds, and serves to illustrate the potential of this chemical class.

| Compound Class | Cell Line | IC₅₀ (µM) | Reference Compound |

| 6,8-dibromo-4(3H)quinazolinone derivatives | MCF-7 (Breast) | 1.7 - 1.83 µg/mL | Doxorubicin |

| 6-Bromo quinazoline derivative | MCF-7 (Breast) | 15.85 ± 3.32 | Erlotinib |

| 6-Bromo quinazoline derivative | SW480 (Colon) | 17.85 ± 0.92 | Erlotinib |

| 5,7-Dibromo-8-hydroxyquinoline | HT29 (Colon) | Lower than 5-FU | 5-Fluorouracil |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Glioblastoma) | 15.4 | 5-Fluorouracil |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HeLa (Cervical) | 26.4 | 5-Fluorouracil |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HT29 (Colon) | 15.0 | 5-Fluorouracil |

Data compiled from multiple sources for illustrative purposes.[4][5]

Antimicrobial Activity

The quinoline core is also a key feature of many antibacterial agents, most notably the fluoroquinolone antibiotics. While there is no specific data on the antimicrobial properties of this compound, related bromoindole and quinazolinone derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism of action for some of these related compounds has been attributed to membrane permeabilization and depolarization.

The following table presents Minimum Inhibitory Concentration (MIC) values for some related bromo-substituted heterocyclic compounds against various bacterial strains. This data is for illustrative purposes to show the potential of this class of compounds and is not specific to this compound.

| Compound Class | Bacterial Strain | MIC (µg/mL) |

| 6-bromoindolglyoxylamide polyamine derivatives | Staphylococcus aureus | Intrinsic activity |

| Pseudomonas aeruginosa | Antibiotic enhancing properties | |

| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Staphylococcus aureus | High activity |

| Bacillus species | High activity | |

| Pseudomonas aeruginosa | High activity | |

| Escherichia coli | High activity | |

| Klebsiella pneumoniae | High activity | |

| 6-Bromoquinolin-4-ol derivatives | ESBL producing E. coli | 6.25 |

| MRSA | 3.125 |

Data compiled from multiple sources for illustrative purposes.

Experimental Protocols for Biological Screening

The following are detailed methodologies for key in vitro assays to evaluate the potential anticancer and antimicrobial activities of this compound. These protocols are adapted from established methods used for similar compounds.

Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7, SW480, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in the culture medium to obtain a range of concentrations. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

DMSO

-

96-well plates

-

Spectrophotometer

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to obtain a range of concentrations.

-

Inoculum Preparation: Prepare a bacterial inoculum adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well containing the serially diluted compound with the bacterial suspension. Include a growth control (MHB + bacteria, no compound) and a sterility control (MHB only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. While further research is required to fully elucidate its synthesis and biological activity, the information presented in this guide provides a solid foundation for researchers to build upon. The proposed synthesis route offers a starting point for its chemical preparation, and the detailed experimental protocols for biological screening will facilitate the investigation of its therapeutic potential. The structural similarities to known kinase inhibitors and antimicrobial compounds suggest that this molecule and its future derivatives are worthy of continued investigation.

References

- 1. Knorr Quinoline Synthesis [drugfuture.com]

- 2. benchchem.com [benchchem.com]

- 3. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 6-Bromo-2-hydroxyquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and spectroscopic profile of 6-Bromo-2-hydroxyquinoline-3-carboxylic acid (CAS No: 99465-06-2). This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemical and physical characteristics of this compound.

Molecular Structure and Properties

This compound is a halogenated derivative of the quinoline carboxylic acid scaffold, a core structure in many biologically active compounds. It is crucial to note that this compound predominantly exists in its keto tautomeric form, more accurately named 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid . This tautomerism is a common feature of 2-hydroxyquinolines and significantly influences the molecule's electronic properties, hydrogen bonding capabilities, and interactions with biological targets.

The molecular formula of the compound is C₁₀H₆BrNO₃, and its molecular weight is approximately 268.07 g/mol .[1][2] The presence of the bromine atom, the carboxylic acid group, and the quinolone core suggests potential for diverse chemical modifications and a range of biological activities.

Below is a diagram representing the predominant tautomeric form of the molecule.

Caption: Molecular structure of 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 99465-06-2 | [1] |

| Molecular Formula | C₁₀H₆BrNO₃ | [1] |

| Molecular Weight | 268.07 g/mol | [2] |

| Appearance | Expected to be a solid | - |

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | ~8.9 | s |

| H-5 | ~8.1 | d |

| H-7 | ~7.8 | dd |

| H-8 | ~7.6 | d |

| NH | ~13.1 | br s |

| COOH | ~14.6 | br s |

Note: Predicted values are based on data from similar 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives. Actual values may vary.[1]

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~165 |

| C=O (Quinolone) | ~159 |

| C-4 | ~148 |

| C-8a | ~139 |

| C-4a | ~138 |

| C-7 | ~134 |

| C-5 | ~128 |

| C-3 | ~120 |

| C-8 | ~119 |

| C-6 | ~118 |

Note: Predicted values based on general chemical shift ranges for quinolone and carboxylic acid carbons.

Table 4: Expected FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3100 (sharp) | N-H stretch | Amide (in quinolone ring) |

| 1720-1680 (strong) | C=O stretch | Carboxylic Acid |

| 1680-1640 (strong) | C=O stretch | Amide (in quinolone ring) |

| 1600-1450 | C=C stretch | Aromatic/Heteroaromatic Ring |

| 1320-1210 | C-O stretch | Carboxylic Acid |

| Below 800 | C-Br stretch | Aryl Bromide |

Table 5: Expected Mass Spectrometry Fragmentation

| m/z Value | Interpretation |

| 267/269 | [M]⁺ molecular ion peak (characteristic isotopic pattern for Bromine) |

| 250/252 | [M-OH]⁺ |

| 222/224 | [M-COOH]⁺ |

| 143 | Loss of Br from the [M-COOH]⁺ fragment |

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and analysis of this compound are not widely published. However, a general synthetic approach and standard analytical methodologies can be proposed based on established chemical literature for similar compounds.

Proposed Synthesis Workflow

The synthesis of 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid can be envisioned through a multi-step process starting from 4-bromoaniline. A plausible synthetic route is the Gould-Jacobs reaction or a similar cyclization method.

Caption: A potential synthetic workflow for the target compound.

Protocol Outline:

-

Condensation: React 4-bromoaniline with diethyl 2-(ethoxymethylidene)malonate. This reaction is typically carried out in a suitable solvent and may be heated to drive the reaction to completion.

-

Cyclization: The resulting intermediate is subjected to thermal cyclization, often in a high-boiling point solvent such as diphenyl ether, to form the quinolone ring system.

-

Hydrolysis: The ethyl ester of 6-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylate is then hydrolyzed to the corresponding carboxylic acid using standard aqueous basic (e.g., NaOH or KOH) or acidic (e.g., HCl) conditions, followed by acidification to precipitate the final product.

-

Purification: The crude product would then be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF).

NMR Spectroscopy Protocol

Sample Preparation:

-

Accurately weigh 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR of the purified compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire data using a standard one-pulse sequence. Set the spectral width to approximately 15 ppm.

-

¹³C NMR: Acquire data using a proton-decoupled pulse sequence. Set the spectral width to approximately 220 ppm. A sufficient number of scans will be required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Reference the spectra to the residual solvent peak.

FT-IR Spectroscopy Protocol

-

Acquire the FT-IR spectrum of the solid sample using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.

-

Scan over a range of 4000-400 cm⁻¹.

-

Perform background correction before running the sample.

Mass Spectrometry Protocol

-

Introduce the sample into the mass spectrometer via electrospray ionization (ESI) or another suitable ionization technique.

-

Acquire the mass spectrum in both positive and negative ion modes to observe the molecular ion and key fragments.

-

High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Potential Applications and Biological Activity

While specific biological activities for this compound are not extensively documented, the quinolone-3-carboxylic acid scaffold is a well-known pharmacophore. Derivatives of this core structure have been investigated for a wide range of therapeutic applications, including:

-

Antibacterial agents: The quinolone core is famous for its role in antibiotics like ciprofloxacin.

-

Anticancer agents: Certain quinolone derivatives have shown cytotoxicity against various cancer cell lines.

-

Antiviral agents: Some compounds have demonstrated activity against viruses such as HIV.[3]

-

Kinase inhibitors: The 3-quinoline carboxylic acid moiety has been explored for its potential to inhibit protein kinases like CK2.[4]

The presence of a bromine atom at the 6-position can influence the lipophilicity and electronic properties of the molecule, potentially modulating its biological activity and pharmacokinetic profile. Further research is needed to elucidate the specific biological targets and therapeutic potential of this compound.

Conclusion

This compound, existing predominantly as its 2-oxo tautomer, is a molecule of interest for medicinal chemistry and drug discovery. This guide has provided a summary of its known properties and a predictive spectroscopic profile based on established principles and data from related compounds. The outlined experimental protocols offer a framework for the synthesis and characterization of this and similar molecules. Further empirical studies are necessary to fully characterize its chemical behavior and explore its potential biological activities.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-hydroxyquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 6-Bromo-2-hydroxyquinoline-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information presented herein is intended to support research and development activities by providing essential data on the molecule's characteristics and methodologies for its analysis.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some properties have been experimentally determined and reported by chemical suppliers, others, particularly those related to solubility and lipophilicity, are often predicted via computational models due to a lack of publicly available experimental data.

| Property | Value | Source |

| CAS Number | 99465-06-2 | [1][2][3] |

| Molecular Formula | C₁₀H₆BrNO₃ | [2][3] |

| Molecular Weight | 268.06 g/mol | [2][3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| Predicted XlogP | 1.3 | [4] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not widely published. However, standard methodologies for characterizing similar quinoline derivatives can be readily applied. The following sections outline plausible experimental procedures.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For a pure compound, this range should be narrow (typically < 2 °C).

Determination of Aqueous Solubility

Solubility is a crucial parameter influencing a compound's bioavailability and formulation development.

Methodology (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of purified water (or a relevant buffer solution, e.g., phosphate-buffered saline at pH 7.4) in a sealed, thermostatted vessel.

-

The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The concentration at saturation represents the aqueous solubility.

Determination of Dissociation Constant (pKa)

The pKa value provides insight into the ionization state of the molecule at different pH values, which affects its solubility, absorption, and interaction with biological targets.

Methodology (Potentiometric Titration):

-

A precisely weighed amount of this compound is dissolved in a suitable solvent mixture (e.g., water-methanol) to ensure solubility.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

A titration curve (pH versus volume of titrant added) is plotted.

-

The pKa is determined from the pH at the half-equivalence point for the carboxylic acid group and the 2-hydroxyquinoline moiety, which can exist in tautomeric equilibrium with the 2-quinolone form.

Determination of Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and its ability to cross biological membranes.

Methodology (Shake-Flask Method):

-

A pre-determined amount of this compound is dissolved in a biphasic system of n-octanol and water (or a buffer at a specific pH). The n-octanol and aqueous phases are pre-saturated with each other.

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to stand for complete phase separation.

-

The concentration of the compound in both the n-octanol and aqueous phases is quantified using a suitable analytical technique (e.g., HPLC-UV).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Visualizations

Physicochemical Characterization Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel chemical entity like this compound.

Caption: A logical workflow for the synthesis, purification, and physicochemical characterization of a chemical compound.

Key Structural Features and Functional Groups

This diagram highlights the key structural features of this compound that influence its physicochemical properties.

Caption: Key functional groups of this compound influencing its properties.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols described are based on standard laboratory procedures and may require optimization for this specific compound. All laboratory work should be conducted in accordance with appropriate safety guidelines.

References

- 1. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Integrated Theoretical/Experimental Study of Quinolinic–Isoquinolinic Derivatives Acting as Reversible Electrochromes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 99465-06-2|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 6-Bromo-2-hydroxyquinoline-3-carboxylic Acid Derivatives and Analogs for Drug Discovery Professionals

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and therapeutic potential of 6-Bromo-2-hydroxyquinoline-3-carboxylic acid and its analogs.

The quinoline scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Among these, derivatives of this compound have emerged as a promising class of molecules with significant potential in oncology and enzyme inhibition. The strategic placement of a bromine atom at the C6 position, a hydroxyl group at the C2 position, and a carboxylic acid at the C3 position provides a unique chemical framework for developing novel therapeutic agents. This technical guide offers a comprehensive overview of the synthesis, characterization, biological activities, and experimental protocols associated with these compounds, tailored for the drug discovery and development community.

Synthesis and Characterization

The synthesis of this compound and its derivatives often involves multi-step reaction sequences. A common strategy begins with the bromination of a suitable quinoline precursor, followed by the introduction of the hydroxyl and carboxylic acid functionalities.

One synthetic approach involves the treatment of 2-hydroxyquinoline with bromine in acetic acid to yield 6-bromo-2-hydroxyquinoline.[1] Subsequent steps are then required to introduce the carboxylic acid group at the 3-position. A more direct, albeit for a related analog, involves a three-step reaction starting from 4-bromoaniline and an appropriate ethyl ester, which undergoes cyclization to form the quinoline core.[2]

General Synthetic Scheme for a Related Analog:

A representative synthesis for a related compound, 6-Bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid, involves the reflux of 5-substituted isatin, an appropriate acetophenone, and potassium hydroxide in aqueous ethanol.[3] Neutralization with acetic acid precipitates the product.[3]

Characterization of these compounds is crucial for confirming their structure and purity. Standard analytical techniques are employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the chemical structure by identifying the chemical environment of each proton and carbon atom. For instance, in the 1H NMR spectrum of 6-bromo-2-quinolinecarboxylic acid, characteristic signals can be observed in the aromatic region.[4]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as carbonyls (C=O) from the carboxylic acid and hydroxyls (O-H).

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated significant potential as anticancer agents and enzyme inhibitors.

Anticancer Activity

The cytotoxic effects of bromo-substituted quinolinone and quinazoline derivatives have been evaluated against various cancer cell lines. The bromine atom at the C6 position is thought to enhance the lipophilicity of the molecule, which may improve its ability to cross cell membranes and interact with intracellular targets.[5]

Enzyme Inhibition

This class of compounds has shown inhibitory activity against several key enzymes implicated in cancer progression:

-

Protein Kinase CK2: Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, a ubiquitous serine/threonine kinase involved in cell growth, proliferation, and survival.[6][7] Inhibition of CK2 is a promising strategy for cancer therapy.

-

Checkpoint Kinase 1 (Chek1): 6-Substituted indolylquinolinones, which are structurally related to the core topic, are potent inhibitors of Chek1.[5] Chek1 is a critical component of the DNA damage response pathway, and its inhibition can sensitize cancer cells to DNA-damaging chemotherapeutics.[5]

-

DNA-Dependent Protein Kinase (DNA-PK): Besides Chek1, quinolinone derivatives have also been shown to inhibit DNA-PK, another key enzyme in the DNA damage repair pathway.[5]

Quantitative Biological Data

The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit a biological process by 50%. The following tables summarize the reported in vitro biological activity of various 6-bromo-substituted quinolinone and quinazoline derivatives against cancer cell lines and specific enzyme targets.

Table 1: Anticancer Activity of 6-Bromo-2-mercapto-3-substituted-quinazolin-4(3H)-one Derivatives [5]

| Compound ID | Substitution on Phenyl Ring | MCF-7 IC50 (µM) | SW480 IC50 (µM) | MRC-5 (Normal Cell) IC50 (µM) |

| 8a | H | 15.85 ± 3.32 | 17.85 ± 0.92 | 84.20 ± 1.72 |

| 8d | 3-CH3 | 59.15 ± 5.73 | 72.45 ± 2.90 | > 100 |

| 8e | 4-CH3 | 35.14 ± 6.87 | 63.15 ± 1.63 | > 100 |

| Erlotinib | - | 9.9 ± 0.14 | - | - |

Table 2: Chek1 Kinase Inhibitory Activity of 6-Substituted Indolylquinolinones [5]

| Compound ID | C6 Substitution | Chek1 IC50 (nM) |

| 9 | Br | Potent |

| Related Analogs | Various Amines | Low nanomolar |

Note: Specific IC50 values for compound 9 were not provided in the cited abstract, but it was highlighted as a key intermediate for potent analogs.[5]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable evaluation of the biological activity of these compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, SW480)

-

Culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

MTT reagent (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)

-

96-well plates

Protocol:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of the MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[5]

In Vitro Kinase Inhibition Assay (General Protocol)

This assay is used to determine the potency of compounds against specific kinase targets.

Materials:

-

Recombinant kinase enzyme (e.g., CK2, Chek1)

-

Kinase-specific substrate

-

ATP (Adenosine triphosphate)

-

Test compound

-

Assay buffer

-

Detection reagents (e.g., radiometric, fluorescence-based, or antibody-based)

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase enzyme and its substrate in the appropriate assay buffer.

-

Compound Addition: Add the test compound at various concentrations to the reaction mixture.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

-

Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate formed using a suitable detection method.

-

Data Analysis: Calculate the percentage of kinase activity relative to a control reaction without the inhibitor and determine the IC50 value.[5]

Signaling Pathways and Mechanisms of Action

The anticancer effects of this compound derivatives are believed to be mediated through the modulation of key cellular signaling pathways.